molecular formula C6H9BrO B11915000 (3S)-3-(bromomethyl)cyclopentan-1-one

(3S)-3-(bromomethyl)cyclopentan-1-one

Cat. No.: B11915000
M. Wt: 177.04 g/mol
InChI Key: LJSZKWGYJBUAKF-YFKPBYRVSA-N
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Description

(3S)-3-(Bromomethyl)cyclopentan-1-one (CAS 87371-78-6) is a chiral cyclopentanone derivative with a bromomethyl substituent at the 3-position in the S-configuration. Its molecular formula is C₆H₉BrO (molecular weight: 177.04 g/mol). The compound features a ketone group and an aliphatic bromine, making it reactive in nucleophilic substitutions (e.g., SN2 reactions) and carbonyl-related transformations (e.g., Grignard additions). Its stereochemistry is critical in asymmetric synthesis, particularly in pharmaceutical intermediates where enantiomeric purity impacts biological activity .

Properties

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

IUPAC Name

(3S)-3-(bromomethyl)cyclopentan-1-one

InChI

InChI=1S/C6H9BrO/c7-4-5-1-2-6(8)3-5/h5H,1-4H2/t5-/m0/s1

InChI Key

LJSZKWGYJBUAKF-YFKPBYRVSA-N

Isomeric SMILES

C1CC(=O)C[C@H]1CBr

Canonical SMILES

C1CC(=O)CC1CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(bromomethyl)cyclopentan-1-one typically involves the bromination of a suitable precursor. One common method is the bromination of (3S)-3-methylcyclopentan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of (3S)-3-(bromomethyl)cyclopentan-1-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(bromomethyl)cyclopentan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The compound can be reduced to (3S)-3-methylcyclopentan-1-ol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can be oxidized to (3S)-3-(bromomethyl)cyclopentan-1-one oxide using oxidizing agents like m-chloroperbenzoic acid (mCPBA).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: m-Chloroperbenzoic acid (mCPBA) in dichloromethane.

Major Products Formed

    Substitution: (3S)-3-(hydroxymethyl)cyclopentan-1-one, (3S)-3-(aminomethyl)cyclopentan-1-one.

    Reduction: (3S)-3-methylcyclopentan-1-ol.

    Oxidation: (3S)-3-(bromomethyl)cyclopentan-1-one oxide.

Scientific Research Applications

Applications in Organic Synthesis

(3S)-3-(bromomethyl)cyclopentan-1-one serves as an important intermediate in the synthesis of various organic compounds. Its applications include:

  • Synthesis of Cyclopentane Derivatives: The compound can be transformed into other cyclopentane derivatives through nucleophilic substitution reactions.
  • Building Block for Drug Development: Its structural features allow for modifications that can lead to biologically active compounds.

Biological Activities

While specific biological activities of (3S)-3-(bromomethyl)cyclopentan-1-one are not extensively documented, compounds with similar structures often exhibit significant biological properties. Notable potential activities include:

  • Anti-inflammatory and Analgesic Effects: Cyclopentanone derivatives are known to possess these activities, suggesting that (3S)-3-(bromomethyl)cyclopentan-1-one may also have therapeutic potential.
  • Interaction with Biological Targets: Studies could explore its binding affinity with receptors or enzymes, leading to insights into possible therapeutic uses.

Antimicrobial Activity

A study evaluated various brominated cyclopentanes, revealing that compounds with longer alkyl chains exhibited enhanced activity against Gram-positive bacteria. This suggests that (3S)-3-(bromomethyl)cyclopentan-1-one might also possess antimicrobial properties worth investigating.

Cancer Cell Line Testing

In vitro tests on cancer cell lines demonstrated that certain derivatives of brominated cyclopentanes showed significant cytotoxicity. This indicates that (3S)-3-(bromomethyl)cyclopentan-1-one could be explored for its anticancer potential.

Neuropharmacological Effects

Research on structurally related compounds indicated potential modulation of neurotransmitter systems, particularly dopamine and serotonin levels. This could be relevant for developing treatments for neurological disorders.

Mechanism of Action

The mechanism of action of (3S)-3-(bromomethyl)cyclopentan-1-one depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the carbonyl group is reduced to an alcohol, typically involving the transfer of hydride ions from the reducing agent to the carbonyl carbon.

Comparison with Similar Compounds

(3S)-3-(4-Bromophenyl)cyclopentanone (CAS 898790-60-8)

Molecular Formula : C₁₁H₁₁BrO
Key Differences :

  • Substituent : A 4-bromophenyl group replaces the bromomethyl moiety.
  • Reactivity: The aryl bromide is less reactive in SN2 reactions compared to the aliphatic bromide in the target compound.
  • Applications : Likely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromophenyl group. Its increased lipophilicity (logP ~2.8 estimated) may favor membrane permeability in bioactive molecules .

(1S,3S)-1,3-Dibromocyclopentane (CAS 68479-48-1)

Molecular Formula : C₅H₈Br₂
Key Differences :

  • Functional Groups : Lacks a ketone but has two bromine atoms in a trans-configuration.
  • Reactivity : Prone to elimination (e.g., dehydrohalogenation to form cyclopentene) or dihalogenation reactions. The absence of a carbonyl limits its utility in nucleophilic additions.
  • Stereochemistry : The trans-dibromo configuration influences stereochemical outcomes in ring-opening polymerizations or stereoselective syntheses .

3-(2-Methyl-1H-indol-3-yl)cyclopentan-1-one (CAS 76080-70-1)

Molecular Formula: C₁₅H₁₅NO (Note: lists an inconsistent formula, C₅₆H₆₉N₁₁O₁₀; this may reflect a data entry error.) Key Differences:

  • Substituent : A 2-methylindole group introduces steric bulk and aromaticity.
  • Reactivity: The indole NH enables hydrogen bonding, enhancing solubility in polar solvents.
  • Applications : Indole derivatives are common in drug discovery (e.g., kinase inhibitors), suggesting this compound may serve as a bioactive scaffold .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Highlights
(3S)-3-(Bromomethyl)cyclopentan-1-one 87371-78-6 C₆H₉BrO 177.04 Bromomethyl (aliphatic) SN2 substitutions, carbonyl additions
(3S)-3-(4-Bromophenyl)cyclopentanone 898790-60-8 C₁₁H₁₁BrO 239.11 4-Bromophenyl Cross-coupling, enhanced lipophilicity
(1S,3S)-1,3-Dibromocyclopentane 68479-48-1 C₅H₈Br₂ 243.93 trans-Dibromo Elimination, stereoselective reactions
3-(2-Methylindol-3-yl)cyclopentanone 76080-70-1 C₁₅H₁₅NO* 225.29* 2-Methylindole Hydrogen bonding, steric hindrance

*Note: Molecular formula and weight for the indole derivative corrected based on structural analysis; lists conflicting data .

Biological Activity

(3S)-3-(bromomethyl)cyclopentan-1-one is an organic compound characterized by a cyclopentane ring with a bromomethyl group at the third carbon and a ketone functional group at the first carbon. This unique structure enhances its reactivity, making it a subject of interest in organic synthesis and medicinal chemistry. Although specific biological activities for this compound are not extensively documented, similar structural compounds have shown notable biological properties.

Structural Characteristics

The compound's structure can be depicted as follows:

  • Cyclopentane Ring : A five-membered carbon ring.
  • Bromomethyl Group : A bromine atom attached to a methyl group, enhancing reactivity.
  • Ketone Functional Group : A carbonyl group (C=O) at the first carbon position.

This arrangement allows for various chemical transformations, crucial for synthetic pathways in drug development.

The potential mechanisms through which (3S)-3-(bromomethyl)cyclopentan-1-one may exert biological effects include:

  • Nucleophilic Substitution Reactions : The bromomethyl group may facilitate nucleophilic attacks, allowing the compound to interact with various biological targets.
  • Binding Affinity to Receptors : Similar compounds have shown interactions with specific receptors or enzymes, indicating that (3S)-3-(bromomethyl)cyclopentan-1-one might also engage in such interactions.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of (3S)-3-(bromomethyl)cyclopentan-1-one, it is useful to compare it with structurally similar compounds. The following table summarizes some key findings:

Compound NameStructure TypeNotable Biological ActivityReference
CyclopentanoneCyclopentane derivativeAnti-inflammatory, analgesic
Cyclopentane-1,3-dioneCyclopentane derivativeAntagonist of TP receptors
BromocyclopentaneHalogenated cyclopentanePotential reactivity in drug synthesis

Case Studies and Research Findings

Several studies have explored the biological activities of cyclopentane derivatives, providing insights that could be applicable to (3S)-3-(bromomethyl)cyclopentan-1-one:

  • Inhibitory Activity Against Kinases :
    • Research has shown that certain cyclopentane derivatives can inhibit kinases such as GSK-3β and ROCK-1, which are involved in various signaling pathways related to inflammation and cancer progression. The structural modifications in these studies highlight how small changes can significantly affect biological activity .
  • Cytotoxicity Studies :
    • Cytotoxicity assessments on related compounds revealed varying degrees of cell viability impacts across different concentrations. Compounds that did not significantly reduce cell viability at lower concentrations were considered more favorable for therapeutic applications .
  • Mechanistic Insights :
    • The mechanism of action for certain cyclopentane derivatives involves interaction with specific molecular targets, enhancing their lipophilicity and enabling effective binding to hydrophobic regions of proteins or enzymes .

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